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Compound of Interest

Compound Name: Propionamide

Cat. No.: B166681

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of
propionamide (CHsCH2CONH?3), a simple amide of a carboxylic acid. The document details
the key spectral features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to
aid in the replication of these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of propionamide.

Infrared (IR) Spectroscopy
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Wavenumber (cm—?)

Intensity

Assignment

N-H stretching (symmetric and

3500-3300 Strong, Broad )
asymmetric)[1]
) C-H stretching (asymmetric) of
~2970 Medium
CHs
] C-H stretching (asymmetric) of
~2940 Medium
CH2
) C-H stretching (symmetric) of
~2880 Medium
CHs
C=0 stretching (Amide | band)
1690-1650 Strong
[1]
) N-H bending (Amide Il band)
1650-1590 Medium
[1]
~1460 Medium C-H bending of CHz and CHs
~1420 Medium C-N stretching
~880 Weak N-H out-of-plane bend

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

. . Coupling

Chemical Shift Lo . .

Multiplicity Integration Assignment Constant (J)
(3) ppm

Hz
~1.1 Triplet 3H CHs ~7.4
~2.2 Quartet 2H CH: ~7.4
~6.5 Broad Singlet 2H NH:2 N/A
13C NMR (Carbon-13 NMR)
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Chemical Shift (8) ppm Assighment
~10 CHs
~31 CH2
~178 C=0
Mass Spectrometry (MS)
m/z Relative Abundance (%) Assignment
73 46.79 [M]* (Molecular lon)[2]
72 8.32 [M-H]*
57 17.07 [M-NHz]* or [CH3CH2CO]*[2]
44 100 [CONH:]* (Base Peak)[2]
29 High [CH3CH2]*
28 High [CO]* or [C2Ha4]*

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of propionamide are outlined below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid propionamide to identify its functional

groups.

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Procedure (KBr Pellet Method):

o Sample Preparation: Grind a small amount (1-2 mg) of dry propionamide with

approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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» Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10
tons) for several minutes to form a transparent or translucent pellet.

» Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
e Background Scan: Record a background spectrum of the empty sample compartment.
o Sample Scan: Record the spectrum of the sample from approximately 4000 to 400 cm~1.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of propionamide to determine its molecular
structure.

Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of propionamide in a suitable
deuterated solvent (e.g., 0.5-0.7 mL of Chloroform-d, CDClIs, or Dimethyl Sulfoxide-ds,
DMSO-de) in a clean, dry NMR tube.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift referencing (& = 0.00 ppm).

e Instrument Setup: Insert the NMR tube into the spectrometer's probe.

e Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and
shim the magnetic field to achieve homogeneity.

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a
good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural
abundance of 13C, a greater number of scans is typically required. Proton decoupling is used
to simplify the spectrum to single lines for each unique carbon.
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» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing, and baseline correction to obtain the final NMR spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of propionamide.
Method: Electron lonization (El) Mass Spectrometry.
Procedure:

o Sample Introduction: Introduce a small amount of propionamide into the mass
spectrometer, typically via a direct insertion probe for solid samples or after separation by
Gas Chromatography (GC) for volatile samples.

 lonization: In the ion source, the sample is bombarded with a high-energy electron beam
(typically 70 eV), causing the molecules to ionize and form a molecular ion (M*) and various
fragment ions.

e Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Interpretation: The resulting mass spectrum plots the relative abundance of ions as a
function of their m/z ratio. The peak with the highest m/z often corresponds to the molecular
ion, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of propionamide.
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Caption: Workflow for the spectroscopic analysis of propionamide.
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Caption: Mass spectrometry fragmentation of propionamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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